![molecular formula C22H23NO2 B2966429 (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one CAS No. 1421586-37-9](/img/structure/B2966429.png)

(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

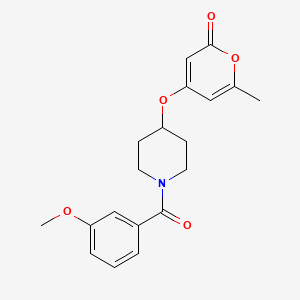

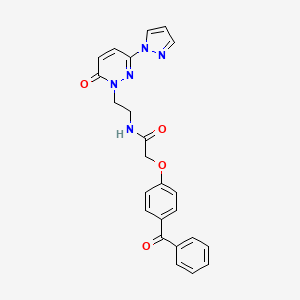

“(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one” is a complex organic compound. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-aryl-3-(2-hydroxy-5-R-phenyl)prop-2-en-1-ones with Reformatsky reagent obtained from methyl 1-bromocyclopentanecarboxylate .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold . This scaffold is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One such reaction involves the cyclization of an intermediate through the attack of the penoxide oxygen atom on the carbonyl carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Discovery Applications

Spiropiperidines, such as (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one, have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. The synthesis of spiropiperidines is categorized by the formation of the spiro-ring on a preformed piperidine ring or vice versa. These compounds are synthesized for various purposes, including drug discovery projects and as intermediates en route to natural products. The methodology and applications of spiropiperidines in drug discovery highlight their importance in medicinal chemistry and potential for developing new therapeutic agents (Griggs, Tape, & Clarke, 2018).

Biological Activities and Applications

Spiro compounds, including spirocyclic derivatives like (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one, have been investigated for their antioxidant activities. These activities are crucial as oxidative stress is implicated in the development and progression of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The antioxidant properties of spiro compounds are attributed to their structural versatility and similarity to important pharmacophores, making them potential candidates for drug development aimed at mitigating oxidative stress-related diseases (Acosta-Quiroga et al., 2021).

Spirocyclic Scaffolds in Drug Discovery

The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increasing use in drug discovery. Spirocyclic scaffolds, like (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one, offer a versatile platform for the development of novel therapeutic agents. Recent advancements in synthetic methods have facilitated access to these scaffolds, suggesting a potential for their more frequent application in the discovery and development of new drugs (Zheng, Tice, & Singh, 2014).

Zukünftige Richtungen

Piperidines, which include the spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJDOQNERJCIQ-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)